molecular formula C13H12ClNO B8198027 4'-Chloro-5-methoxybiphenyl-2-amine

4'-Chloro-5-methoxybiphenyl-2-amine

Cat. No.: B8198027
M. Wt: 233.69 g/mol
InChI Key: RUKLFHZFENMNTG-UHFFFAOYSA-N
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Description

4'-Chloro-5-methoxybiphenyl-2-amine is a biphenyl derivative featuring a chlorine atom at the 4' position, a methoxy group at the 5 position, and a primary amine at the 2 position of the biphenyl scaffold. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research.

Properties

IUPAC Name

2-(4-chlorophenyl)-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-16-11-6-7-13(15)12(8-11)9-2-4-10(14)5-3-9/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKLFHZFENMNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-5-methoxybiphenyl-2-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-5-methoxybiphenyl-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the nitro group to an amine group.

    Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield compounds with hydroxyl or carbonyl groups, while reduction can produce primary or secondary amines.

Scientific Research Applications

4’-Chloro-5-methoxybiphenyl-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Chloro-5-methoxybiphenyl-2-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Functional Differences

The following compounds, derived from the provided evidence, highlight variations in core structures and substituent positioning, which influence physicochemical and biological properties:

2-(3-Chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-amine (CAS: 380584-27-0)
  • Core Structure : Benzotriazole fused with a substituted phenyl ring.
  • Substituents : Chloro (3-position) and methoxy (4-position) on the phenyl ring; amine at the 5-position of the benzotriazole.
  • Electron-withdrawing chloro and methoxy groups could reduce electron density, affecting reactivity in electrophilic substitutions .
{[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine (CAS: 1096319-05-9)
  • Core Structure: Phenoxy-linked fluorophenyl group with a methylamine side chain.
  • Substituents: Chloro (4-position), methyl (2-position) on the phenoxy ring; fluorine at the 5-position of the phenyl ring.
  • Methyl substitution on the amine may reduce solubility in polar solvents .
5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-methylthiophen-2-amine
  • Core Structure : Thiophene linked to an oxadiazole ring and 4-chlorophenyl group.
  • Substituents : Chloro (4-position) on the phenyl ring; methyl (4-position) on the thiophene.
  • Key Properties :
    • The oxadiazole ring introduces polarity and π-π stacking capability, beneficial in medicinal chemistry.
    • Thiophene’s sulfur atom may participate in hydrogen bonding, influencing molecular interactions .

Comparative Data Table

Compound Name Core Structure Molecular Formula Key Substituents Notable Properties
4'-Chloro-5-methoxybiphenyl-2-amine (Target) Biphenyl C13H12ClNO Cl (4'), OMe (5), NH2 (2) Hypothesized moderate polarity, planar structure
2-(3-Chloro-4-methoxyphenyl)-benzotriazol-5-amine Benzotriazole C12H10ClN3O Cl (3), OMe (4), NH2 (5) Enhanced aromatic stacking; electron-deficient core
{[2-(4-Cl-2-Me-phenoxy)-5-F-phenyl]Me}MeNH2 Phenoxy-fluorophenyl C15H15ClFNO Cl (4), Me (2), F (5), MeNHCH2 High hydrophobicity; potential CNS activity
5-[3-(4-Cl-phenyl)-oxadiazol-5-yl]-4-Me-thiophen-2-amine Oxadiazole-thiophene C12H9ClN4OS Cl (4), Me (4), NH2 (2) Polar oxadiazole; sulfur-mediated interactions

Implications of Substituent Positioning and Scaffold Diversity

  • Chloro and Methoxy Groups :

    • Ortho/Meta/Para Positioning : In 2-(3-chloro-4-methoxyphenyl)-benzotriazol-5-amine, the chloro group at the meta position (relative to the benzotriazole) may create steric hindrance, whereas para-substituted chloro groups (e.g., in the oxadiazole compound) favor electronic effects .
    • Electron Effects : Methoxy groups (electron-donating) can counteract the electron-withdrawing effects of chloro substituents, influencing redox stability .
  • Amine Functionalization :

    • Primary amines (e.g., in the target compound) offer higher reactivity in coupling reactions compared to methylated amines (e.g., in ’s compound), which may prioritize metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4'-Chloro-5-methoxybiphenyl-2-amine
Reactant of Route 2
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4'-Chloro-5-methoxybiphenyl-2-amine

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